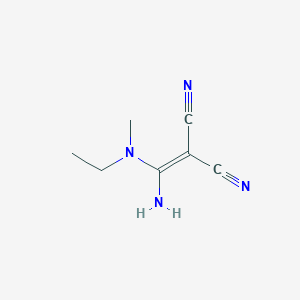









|
REACTION_CXSMILES
|
[C:1]([C-:3]([C:6]#[N:7])[C:4]#[N:5])#[N:2].[K+].[CH2:9]([NH:11][CH3:12])[CH3:10].CS(O)(=O)=O>C(COC)OC>[NH2:2][C:1]([N:11]([CH2:9][CH3:10])[CH3:12])=[C:3]([C:6]#[N:7])[C:4]#[N:5] |f:0.1|
|


|
Name
|
|
|
Quantity
|
129 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[C-](C#N)C#N.[K+]
|
|
Name
|
|
|
Quantity
|
59 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
An attempted preparation by the method of Example VI, part C
|
|
Type
|
ADDITION
|
|
Details
|
added dropwise during 30 min
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed by filtration
|
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with toluene
|
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate and washings were evaporated under reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
The residue was heated to 200° in an oven
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was removed from the oven and water
|
|
Type
|
ADDITION
|
|
Details
|
was added immediately
|
|
Type
|
ADDITION
|
|
Details
|
was treated with charcoal
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a mat of Filter-Aid® diatomaceous earth in a large, steam
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
producing crystals
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from acetonitrile
|


Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=C(C#N)C#N)N(C)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 86 g | |
| YIELD: CALCULATEDPERCENTYIELD | 57.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |